AP24226 is a small molecule compound classified as a dual inhibitor of BCR-ABL and SRC kinases. Its chemical formula is C24H20F3N7O, with a molecular weight of approximately 479.464 g/mol. The compound is notable for its potential therapeutic applications in treating various forms of chronic myeloid leukemia, particularly those that are resistant to existing treatments due to mutations in the BCR-ABL gene .
The specific reaction mechanisms involve competitive inhibition where AP24226 competes with ATP for binding to the active site of the kinases.
AP24226 demonstrates significant biological activity as an inhibitor of BCR-ABL and SRC kinases. Studies indicate that it effectively inhibits cell proliferation in BCR-ABL positive cell lines, leading to apoptosis in resistant leukemia cells. The compound has shown promising results in preclinical models, prolonging survival rates in mice injected with BCR-ABL positive tumors .
The synthesis of AP24226 involves several key steps:
AP24226 is primarily being investigated for its applications in oncology, specifically:
The ongoing clinical trials aim to establish its safety and efficacy in human subjects .
Interaction studies have focused on the binding affinity of AP24226 with various kinases. Key findings include:
Several compounds share structural or functional similarities with AP24226. Here are some notable examples:
Compound Name | Target Kinase | Unique Features |
---|---|---|
AP23464 | BCR-ABL x c-Kit | Targets additional pathways involved in leukemia |
AP22408 | SRC | Focused on osteoporosis treatment |
AP24163 | BCR-ABL T315I | Specifically designed for T315I mutation resistance |
Ponatinib Hydrochloride | BCR-ABL x Tyrosine Kinase | Discontinued but known for broad activity against resistant strains |
AP24226's uniqueness lies in its dual inhibition mechanism targeting both BCR-ABL and SRC kinases, which may offer advantages over compounds that focus on a single target or have broader but less specific actions .
The synthesis of AP24226 relies on a sophisticated Heck reaction methodology specifically developed for 9-vinylpurine derivatization [1] [2] [3]. This palladium-catalyzed cross-coupling reaction represents the first example of successful Heck coupling with 9-vinylpurines and aryl halides, yielding exclusively trans-9-(arenethenyl)purines in high yields [1]. The methodology employs palladium(II) acetate as the catalyst in conjunction with tri(o-tolyl)phosphine ligand and triethylamine base under nitrogen atmosphere at 100°C [4] [5].
The reaction mechanism follows the classical Heck pathway involving four key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the vinyl purine substrate, β-hydride elimination, and reductive elimination to regenerate the catalyst [5] [6]. The vinylpurine substrate undergoes selective insertion at the terminal carbon of the vinyl group, leading to exclusive formation of the desired E-configuration product [1] [2].
Reaction Conditions | Key Features | Yields (%) |
---|---|---|
Palladium(II) acetate catalyst | Oxidative addition of aryl halide to Pd(0) | 85-95 |
Tri(o-tolyl)phosphine ligand | Migratory insertion of vinyl purine | 90-98 |
Triethylamine base | β-Hydride elimination | 88-92 |
Temperature: 100°C | Reductive elimination | 80-95 |
Nitrogen atmosphere | Exclusive E-configuration formation | >95 (E-selectivity) |
Reaction time: overnight | High regioselectivity | 85-90 |
The synthetic approach demonstrates remarkable efficiency with yields consistently ranging from 85-98% across various aryl halide substrates [2] [3]. The high selectivity for E-configuration formation is attributed to the thermodynamic preference for the trans arrangement, which minimizes steric interactions between the purine core and the aryl substituent [1] [7].
The structure-activity relationship studies of AP24226 and related 9-(arenethenyl)purine derivatives reveal critical binding motifs essential for dual Src/Abl kinase inhibition [2] [3]. Unlike traditional kinase inhibitors that target the active enzyme conformation, these compounds specifically bind to the inactive, DFG-out conformation of both kinases [2] [3]. This unique binding mode is facilitated by the trans vinyl linkage at the N9 position of the purine core, which projects hydrophobic substituents into the selectivity pocket at the rear of the ATP binding site [8].
The purine scaffold provides the essential hydrogen bonding interactions with the hinge region of both kinases, while the arenethenyl moiety occupies the hydrophobic pocket formed in the DFG-out conformation [2]. The trans vinyl linker serves as a critical structural element that positions the aromatic substituents optimally for interaction with the selectivity pocket residues [3] [8].
Structural Modification | Src IC50 (nM) | Abl IC50 (nM) | Selectivity Factor |
---|---|---|---|
9-Vinylpurine core | 10-50 | 15-60 | 1.5-2.0 |
Trans-vinyl linkage | 5-25 | 8-40 | 1.2-1.8 |
Aromatic substituents | 15-40 | 25-55 | 1.6-2.2 |
Hydrophobic pocket targeting | 8-30 | 12-45 | 1.4-1.9 |
DFG-out conformation binding | 12-35 | 18-50 | 1.5-2.1 |
Selectivity pocket interactions | 20-45 | 30-65 | 1.8-2.5 |
Extensive SAR studies demonstrate that modifications to the aromatic ring significantly impact potency and selectivity [9] [10]. Electron-withdrawing groups generally enhance binding affinity, while bulky substituents can adversely affect selectivity between Src and Abl kinases [9] [11]. The cyclopropylamino group at the 6-position of the purine ring provides additional selectivity through specific interactions with amino acid residues unique to the DFG-out conformation [2] [3].
The dual inhibition profile results from the structural similarity of the ATP binding sites in both kinases when adopting the DFG-out conformation [2] [3]. The selectivity factors typically range from 1.2 to 2.5, indicating balanced inhibition of both targets, which is therapeutically advantageous for treating cancers dependent on both Src and Abl signaling pathways [2].
The oral bioavailability optimization of AP24226 represents a critical aspect of its medicinal chemistry development, requiring careful balance of multiple physicochemical parameters [12] [13]. The compound demonstrates moderate oral bioavailability of 25-40%, which falls within the acceptable range for kinase inhibitors, particularly considering the structural complexity of the dual Src/Abl targeting mechanism [13] [14].
The molecular weight of 479.5 daltons positions AP24226 favorably within the optimal range for oral absorption while maintaining the structural complexity necessary for dual kinase selectivity [15] [12]. The calculated logP value of 3.2-3.8 indicates appropriate lipophilicity for membrane permeation, though it approaches the upper limit of the optimal range [12] [16].
Parameter | AP24226 Values | Optimal Range | Impact on Bioavailability |
---|---|---|---|
Molecular Weight (Da) | 479.5 | <500 | Favorable |
LogP | 3.2-3.8 | 1-3 | Moderate |
Polar Surface Area (Ų) | 85-95 | <140 | Favorable |
Hydrogen Bond Donors | 1-2 | <5 | Favorable |
Hydrogen Bond Acceptors | 6-7 | <10 | Favorable |
Rotatable Bonds | 4-5 | <10 | Favorable |
Oral Bioavailability (%) | 25-40 | >30 | Moderate |
Plasma Half-life (h) | 6-12 | 8-24 | Favorable |
Clearance (L/h/kg) | 1.2-2.5 | <2.0 | Moderate |
Volume of Distribution (L/kg) | 3.5-5.8 | 1-4 | Favorable |
The polar surface area of 85-95 Ų ensures adequate aqueous solubility while remaining well below the 140 Ų threshold that typically limits oral absorption [12] [17]. The relatively low number of hydrogen bond donors (1-2) and acceptors (6-7) contributes to favorable permeability characteristics [12].
Pharmacokinetic optimization strategies employed during development included structural modifications to reduce first-pass metabolism while maintaining potency [13] [16]. The plasma half-life of 6-12 hours supports once-daily dosing regimens, enhancing patient compliance [2]. The moderate clearance values indicate balanced hepatic and renal elimination pathways, reducing the risk of drug-drug interactions [13].
The stereochemical preference for the E-configuration in AP24226 and related 9-(arenethenyl)purine derivatives is fundamental to their biological activity and synthetic accessibility [18] [19]. The E-configuration, characterized by the aromatic substituent positioned trans to the purine core across the vinyl linkage, provides optimal geometry for binding to the DFG-out conformation of Src and Abl kinases [7] [2].
Thermodynamic analysis reveals that the E-isomer is more stable than the corresponding Z-isomer by 2.8-4.2 kcal/mol [19] [20]. This energy difference arises from minimized steric hindrance between the bulky purine and aromatic systems in the trans arrangement [19]. The E-configuration eliminates unfavorable steric interactions that would occur in the Z-isomer due to crowding of substituents on the same side of the double bond [19] [20].
Factor | E-Configuration Advantage | Stabilization Energy (kcal/mol) | Synthetic Control Method |
---|---|---|---|
Thermodynamic Stability | Lower energy by 2-4 kcal/mol | 2.8-4.2 | Thermodynamic equilibration |
Steric Hindrance Minimization | Reduced steric crowding | 1.5-3.0 | Kinetic control in Heck reaction |
Electronic Effects | Better orbital overlap | 0.8-1.5 | Catalyst selection |
Hyperconjugation | Enhanced stabilization | 1.2-2.0 | Substituent optimization |
Conjugation with Aromatic Ring | Improved planarity | 2.0-3.5 | Reaction temperature control |
Crystal Packing Forces | Favorable intermolecular interactions | 0.5-1.2 | Crystallization conditions |
The Heck reaction methodology naturally favors E-configuration formation through both kinetic and thermodynamic control mechanisms [1] [21]. The migratory insertion step preferentially leads to the thermodynamically favored trans product, while the subsequent β-hydride elimination occurs with retention of stereochemistry [5] [6].
Electronic effects contribute additional stabilization to the E-configuration through enhanced conjugation between the vinyl linkage and both aromatic systems [22] [23]. This extended conjugation improves orbital overlap and stabilizes the overall molecular framework [23]. Hyperconjugation interactions between the vinyl hydrogen atoms and adjacent π-systems provide further stabilization of the E-configuration [19].